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Compound of Interest

Compound Name: Strontium

Cat. No.: B1235701 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

Thermal Ionization Mass Spectrometry (TIMS) for strontium (Sr) isotope ratio analysis.

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in Sr isotope analysis by TIMS?

A1: The most common sources of error in Sr isotope analysis by TIMS include isobaric

interferences, instrumental mass fractionation, unstable ion beams, baseline noise, and issues

with Faraday cup detectors. Isobaric interference from Rubidium (⁸⁷Rb on ⁸⁷Sr) is a primary

concern that requires careful chemical separation or mathematical correction.[1][2][3]

Instrumental mass fractionation needs to be corrected using a stable isotope ratio (e.g., ⁸⁶Sr/

⁸⁸Sr = 0.1194).[2][4]

Q2: How much sample is required for a precise Sr isotope measurement?

A2: TIMS is a highly sensitive technique. While several micrograms of strontium (25-100 µg)

are often used, as little as 5 µg of Sr can be analyzed effectively.[5] The exact amount depends

on the concentration of Sr in the sample material. For samples with low Sr concentrations, a

larger initial sample mass will be required to yield enough purified Sr for analysis.[5]

Q3: What is the difference between static and dynamic (or multidynamic) measurement

modes?
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A3: In static mode, each isotope beam is measured simultaneously on a separate Faraday cup

detector.[6] This method is fast and efficient. Dynamic mode involves jumping different isotopes

across the same or multiple detectors in a sequence. This can help to correct for variations in

detector efficiency and amplifier response, leading to very high precision and accuracy, and is

often considered the 'gold standard' for high-precision measurements.[6][7][8]

Q4: How often should I run a standard?

A4: It is crucial to run a well-characterized standard, such as NIST SRM 987, regularly to

monitor instrument performance and correct for instrumental drift. Standards should be run at

the beginning and end of every analytical session (or sample wheel) and interspersed with

unknown samples, typically after every 8-10 samples.[5] This allows for bracketing of samples

and ensures data quality.

Troubleshooting Guides
Issue 1: Unstable or Low Ion Beam Intensity
Symptom: The ⁸⁸Sr ion beam is weak (e.g., <1V), erratic, or dies off quickly during the analysis.

Possible Causes & Solutions:
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Possible Cause Troubleshooting Step Details

Poor Filament Loading
Re-evaluate your filament

loading protocol.

Ensure the sample is

deposited as a small, centered

spot on the filament. Use an

appropriate activator solution,

such as Ta₂O₅ in H₃PO₄, to

enhance ionization.[2][7]

Incorrect Filament

Temperature

Optimize the filament heating

procedure.

Ramping up the filament

current too quickly can cause

the sample to "flash off." A

gradual increase in

temperature is necessary to

achieve a stable and sustained

ion beam. The optimal

ionization temperature for Sr is

typically between 1350-1400

°C.[2]

Insufficient Sample Verify the amount of Sr loaded.

Based on the expected Sr

concentration, ensure enough

sample has been processed

and loaded onto the filament. A

minimum of ~5µg of Sr is

recommended.[5]

Filament Contamination
Use new, properly degassed

filaments.

Filaments should be degassed

at high temperatures in a

vacuum before loading the

sample to remove any

potential contaminants.

Issue 2: High or Unstable Baseline (Noise, Spikes, or
Drift)
Symptom: The baseline measurement before analysis shows high noise, random spikes, or a

consistent drift.
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Possible Causes & Solutions:

Possible Cause Troubleshooting Step Details

Electronic Noise
Check electrical connections

and grounding.

Spikes are often electronic in

origin.[9][10] Ensure all cables

are securely connected and

that the instrument has a

clean, stable power supply.

Nearby equipment can

sometimes be a source of

interference.[9]

Contamination
Clean the ion source and

check gas lines.

Contamination in the ion

source, detector, or carrier

gases can lead to a noisy or

drifting baseline.[9][11] A

gradual increase in noise over

time often points to detector

contamination.[9]

Deteriorating Faraday Cups
Perform a Faraday cup gain

calibration.

Over time, the efficiency of

Faraday cups can change due

to the deposition of analyte

atoms.[7][12] Regular gain

calibration is essential. If a cup

is significantly degraded, it

may need replacement.

Vacuum System Issues
Check for leaks in the vacuum

system.

An unstable vacuum can

cause erratic baseline

behavior. Monitor the vacuum

gauges for any signs of

pressure fluctuations.

Issue 3: Inaccurate ⁸⁷Sr/⁸⁶Sr Ratios (Interference)
Symptom: The measured ⁸⁷Sr/⁸⁶Sr ratio for a standard (e.g., NIST SRM 987) is consistently

incorrect, often higher than the accepted value.
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Possible Causes & Solutions:

Possible Cause Troubleshooting Step Details

Rubidium (Rb) Interference

Improve chemical separation

or apply a mathematical

correction.

⁸⁷Rb is a direct isobaric

interference on ⁸⁷Sr.[1] Use a

Sr-specific ion-exchange resin

to effectively separate Rb from

Sr before analysis.[5] During

analysis, monitor the ⁸⁵Rb

signal; if present, a correction

can be applied based on the

natural ⁸⁵Rb/⁸⁷Rb ratio.[1][3]

Doubly-Charged Rare Earth

Element (REE) Interferences

Check for the presence of

REEs.

Doubly-charged ions of

elements like Erbium (Er) and

Ytterbium (Yb) can potentially

interfere with Sr isotopes.[1]

This is less common in TIMS

than in MC-ICP-MS but can be

an issue for certain sample

types. Proper chemical

separation should remove

these interferences.

Incorrect Mass Fractionation

Correction

Verify the normalization

routine.

The ⁸⁷Sr/⁸⁶Sr ratio must be

corrected for instrumental

mass fractionation by

normalizing to the stable ⁸⁶Sr/

⁸⁸Sr ratio of 0.1194 using an

appropriate mass fractionation

law (e.g., exponential).[2][4]

Experimental Protocols
Protocol 1: Strontium Separation using Ion-Exchange
Chromatography
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This protocol outlines a general procedure for separating Sr from a sample matrix, particularly

for removing Rb.

Sample Dissolution: Dissolve the prepared sample powder or residue in an appropriate acid

(e.g., HNO₃ or HCl).

Column Preparation: Use a pre-cleaned column packed with a Sr-specific ion-exchange

resin (e.g., Sr-Resin). Condition the resin by passing appropriate acids through the column

as per the manufacturer's instructions.

Sample Loading: Load the dissolved sample solution onto the column.

Matrix Elution: Wash the column with a specific concentration of acid (e.g., 3M HNO₃) to

elute matrix elements, including Rb. Collect and save this fraction if other analyses are

needed.

Strontium Elution: Elute the purified Sr from the resin using ultra-pure water or a very dilute

acid.[5]

Dry Down: Collect the Sr fraction in a clean Teflon beaker and evaporate it to dryness on a

hotplate at a low temperature. The purified Sr is now ready for loading onto a TIMS filament.

Protocol 2: Filament Loading for Strontium Analysis
Filament Preparation: Mount a degassed single Rhenium (Re) filament onto a loading jig in a

clean-air environment.

Sample Redissolution: Redissolve the purified, dried Sr sample in a small volume (e.g., 1-2

µL) of dilute acid (e.g., 0.3M H₃PO₄).[5]

Loading: Using a micropipette, carefully load approximately 1 µL of the redissolved sample

onto the center of the filament.

Drying: Pass a low current (e.g., ~1 A) through the filament to gently dry the sample onto the

surface.[7]

Activator Application: Add 1 µL of a Tantalum pentoxide (Ta₂O₅) activator solution suspended

in phosphoric acid (H₃PO₄) on top of the dried sample spot.[7] This promotes stable and
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efficient ionization.

Final Drying: Gently heat the filament again with a low current until the activator is dry. The

filament is now ready to be loaded into the TIMS turret.

Visualizations

Sample Preparation TIMS Analysis

Initial Sample Acid Dissolution Ion-Exchange Chromatography
(Sr Separation) Purified Sr Fraction Filament Loading TIMS Measurement Raw Isotope Ratios Data Processing

(Mass Bias & Interference Correction) Final ⁸⁷Sr/⁸⁶Sr Ratio

Click to download full resolution via product page

Caption: Workflow for Strontium Isotope Analysis.
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Inaccurate ⁸⁷Sr/⁸⁶Sr Result

Check Standard (NIST SRM 987)
Is it also inaccurate?

Analyze Procedural Blanks
Are they clean?

No, only sample

Potential Isobaric Interference
(e.g., ⁸⁷Rb)

Yes

Incorrect Mass Bias Correction

Yes, blanks are clean

Instrumental Drift / Detector Issue

No, blanks show contamination

Review/Optimize Chemical Separation Protocol Monitor ⁸⁵Rb Signal During Analysis

Verify ⁸⁶Sr/⁸⁸Sr Normalization (0.1194) Run Faraday Cup Gain Calibration Re-tune Ion Source

Click to download full resolution via product page

Caption: Troubleshooting Decision Tree for Inaccurate Results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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